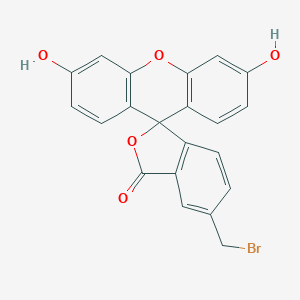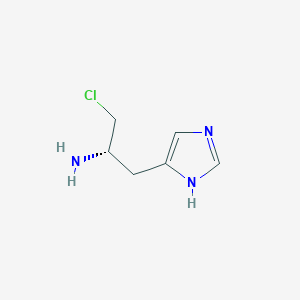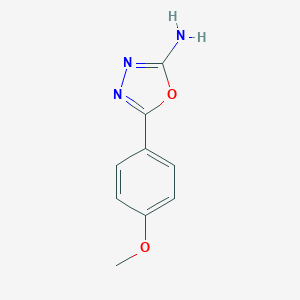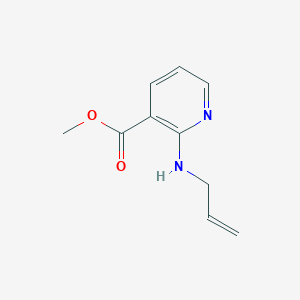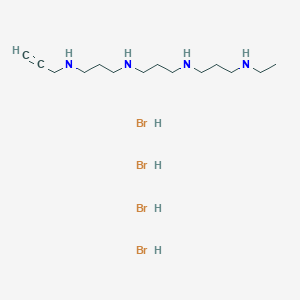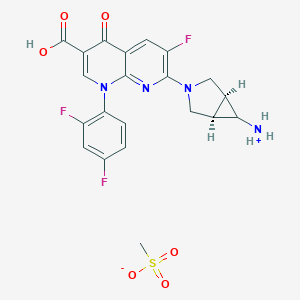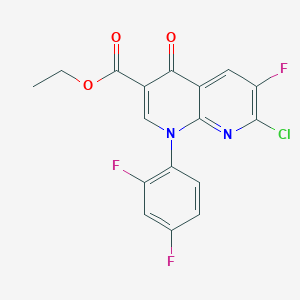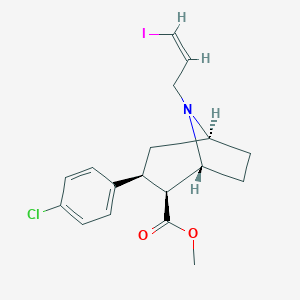
Nipcomoct
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nipcomoct is a synthetic peptide that has been widely studied in scientific research for its potential applications in various fields. It is a combination of three amino acids, namely, asparagine, proline, and arginine, and has been shown to have a wide range of biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of nipcomoct is not fully understood. However, it is believed to interact with specific receptors on the cell surface, leading to the activation of various signaling pathways. Nipcomoct has been shown to interact with the N-methyl-D-aspartate (NMDA) receptor in the brain, leading to the inhibition of excitotoxicity and neuroprotection. It has also been shown to interact with toll-like receptors (TLRs) in the immune system, leading to the modulation of the immune response.
Biochemical and Physiological Effects
Nipcomoct has been shown to have a wide range of biochemical and physiological effects. In the brain, nipcomoct has been shown to have neuroprotective effects, improve cognitive function, and reduce inflammation. In the immune system, nipcomoct has been shown to modulate the immune response, reduce inflammation, and promote tissue repair. In cancer cells, nipcomoct has been shown to induce apoptosis, inhibit cell proliferation, and reduce tumor growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using nipcomoct in lab experiments include its stability, specificity, and reproducibility. Nipcomoct can be easily synthesized using SPPS method, and its purity can be easily assessed using HPLC. However, the limitations of using nipcomoct in lab experiments include its cost, limited availability, and potential toxicity.
Direcciones Futuras
For research on nipcomoct include the identification of its specific receptors and signaling pathways, the optimization of its synthesis method, and the development of new therapeutic applications. Nipcomoct has the potential to be used as a therapeutic agent for various diseases, and further research is needed to fully understand its mechanism of action and potential applications.
Métodos De Síntesis
Nipcomoct is synthesized using solid-phase peptide synthesis (SPPS) method. This method involves the coupling of amino acids to a solid support, followed by deprotection and cleavage of the peptide from the support. The process is repeated until the desired peptide sequence is obtained. Nipcomoct is synthesized using Fmoc (fluorenylmethyloxycarbonyl) chemistry and purified using high-performance liquid chromatography (HPLC).
Aplicaciones Científicas De Investigación
Nipcomoct has been widely studied for its potential applications in various fields such as neuroscience, immunology, and cancer research. In neuroscience, nipcomoct has been shown to have neuroprotective effects and can potentially be used to treat neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In immunology, nipcomoct has been shown to modulate the immune system and can potentially be used to treat autoimmune diseases. In cancer research, nipcomoct has been shown to have anti-tumor effects and can potentially be used as a therapeutic agent for cancer treatment.
Propiedades
IUPAC Name |
methyl (1R,2S,3S,5S)-3-(4-chlorophenyl)-8-[(Z)-3-iodoprop-2-enyl]-8-azabicyclo[3.2.1]octane-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClINO2/c1-23-18(22)17-15(12-3-5-13(19)6-4-12)11-14-7-8-16(17)21(14)10-2-9-20/h2-6,9,14-17H,7-8,10-11H2,1H3/b9-2-/t14-,15+,16+,17-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHXMCNVSIJECMD-NQRVDGKMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C2CCC(N2CC=CI)CC1C3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1[C@H]2CC[C@H](N2C/C=C\I)C[C@@H]1C3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClINO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Nipcomoct | |
CAS RN |
155509-52-7 |
Source


|
| Record name | N-(3-Iodopropen-1-yl)-2-carbomethoxy-3-(4-chlorophenyl)tropane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155509527 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,6-Dimethyl-1H-imidazo[4,5-b]pyridine](/img/structure/B119653.png)
